molecular formula C23H47N13O5 B12579367 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 257904-60-2

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B12579367
CAS No.: 257904-60-2
M. Wt: 585.7 g/mol
InChI Key: FZUNZKQWLWOQFH-VGWMRTNUSA-N
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Description

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its multiple amino and guanidino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves a series of peptide coupling reactions. These reactions are often carried out using reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt to facilitate the formation of peptide bonds. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. This method is advantageous for producing large quantities of peptides with high purity. Additionally, the use of automated peptide synthesizers can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: The guanidino groups can be reduced to amines under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the guanidino groups can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential role in protein-protein interactions and enzyme inhibition. Its ability to form stable complexes with proteins makes it a valuable tool for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
  • (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid
  • (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid lies in its multiple guanidino groups, which enhance its reactivity and ability to form stable complexes with biological molecules. This makes it distinct from other similar compounds and valuable for various scientific applications.

Properties

CAS No.

257904-60-2

Molecular Formula

C23H47N13O5

Molecular Weight

585.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C23H47N13O5/c1-12(2)16(36-17(37)13(24)6-3-9-31-21(25)26)19(39)34-14(7-4-10-32-22(27)28)18(38)35-15(20(40)41)8-5-11-33-23(29)30/h12-16H,3-11,24H2,1-2H3,(H,34,39)(H,35,38)(H,36,37)(H,40,41)(H4,25,26,31)(H4,27,28,32)(H4,29,30,33)/t13-,14-,15-,16-/m0/s1

InChI Key

FZUNZKQWLWOQFH-VGWMRTNUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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